molecular formula C12H9ClFN B8130667 2-Chloro-2'-fluorobiphenyl-4-amine

2-Chloro-2'-fluorobiphenyl-4-amine

Cat. No.: B8130667
M. Wt: 221.66 g/mol
InChI Key: CEIGDNCBZZFCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2’-fluorobiphenyl-4-amine is an organic compound with the molecular formula C12H9ClFN It is a biphenyl derivative, where the biphenyl core is substituted with a chlorine atom at the 2-position and a fluorine atom at the 2’-position, along with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’-fluorobiphenyl-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Chloro-2’-fluorobiphenyl-4-amine may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are typical reducing agents.

    Bases: Sodium hydroxide, potassium carbonate, and sodium methoxide are often used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or other substituted biphenyl derivatives.

Scientific Research Applications

2-Chloro-2’-fluorobiphenyl-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2’-fluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity towards molecular targets . The amine group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobiphenyl: Similar structure but lacks the amine group.

    2-Fluoro-4-aminobiphenyl: Similar structure but lacks the chlorine atom.

    2-Chloro-4-aminobiphenyl: Similar structure but lacks the fluorine atom.

Uniqueness

2-Chloro-2’-fluorobiphenyl-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an amine group. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-(2-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIGDNCBZZFCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.